6,8-bis(trifluoromethyl)-7H-purin-2-amine
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Overview
Description
6,8-bis(trifluoromethyl)-7H-purin-2-amine is a synthetic compound characterized by the presence of two trifluoromethyl groups attached to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-bis(trifluoromethyl)-7H-purin-2-amine typically involves the condensation of 3,5-bis(trifluoromethyl)aniline with 3-nitroanisole, followed by a series of reactions to form the desired purine derivative . The reaction conditions often include the use of potassium tert-butoxide as a base and N,O-bis(trimethylsilyl)acetamide as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6,8-bis(trifluoromethyl)-7H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the purine ring.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while substitution reactions can produce a wide range of substituted purines .
Scientific Research Applications
6,8-bis(trifluoromethyl)-7H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6,8-bis(trifluoromethyl)-7H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,8-bis(trifluoromethyl)phenanthridine: Another compound with similar trifluoromethyl groups but a different core structure.
6,8-bis(trifluoromethyl)quinoline: Shares the trifluoromethyl groups but has a quinoline core instead of a purine.
Uniqueness
6,8-bis(trifluoromethyl)-7H-purin-2-amine is unique due to its purine core, which imparts distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and binding affinity, making it a valuable compound for various applications .
Properties
CAS No. |
728-37-0 |
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Molecular Formula |
C7H3F6N5 |
Molecular Weight |
271.12 g/mol |
IUPAC Name |
6,8-bis(trifluoromethyl)-7H-purin-2-amine |
InChI |
InChI=1S/C7H3F6N5/c8-6(9,10)2-1-3(18-5(14)16-2)17-4(15-1)7(11,12)13/h(H3,14,15,16,17,18) |
InChI Key |
NHDYTYBNANHVJC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N=C1N=C(N2)C(F)(F)F)N)C(F)(F)F |
Origin of Product |
United States |
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